3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide
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Overview
Description
3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide is a complex organic compound that features a thiophene ring substituted with a phenyl group and a morpholine moiety
Preparation Methods
The synthesis of 3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
In an industrial setting, the synthesis might involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s unique structure may exhibit biological activity, making it a potential lead compound for drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide include other thiophene derivatives and morpholine-containing molecules These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-methyl-N-[3-(morpholine-4-carbonyl)-4-phenylthiophen-2-yl]butanamide |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)12-17(23)21-19-18(20(24)22-8-10-25-11-9-22)16(13-26-19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,21,23) |
InChI Key |
XTYULCULVXGFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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